molecular formula C17H25N3O2 B5672030 4-methyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)piperazine-1-carboxamide

4-methyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)piperazine-1-carboxamide

Cat. No. B5672030
M. Wt: 303.4 g/mol
InChI Key: DUTXYLGNEUKBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that have been extensively studied for their potential pharmacological activities, particularly as receptor antagonists. Research has involved the synthesis and characterization of derivatives to explore their interaction with various receptors, including serotonin and adrenergic receptors, due to their structural specificity and activity relationships.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes, typically starting with the preparation of core structures followed by functionalization through various chemical reactions. For instance, benzoxazine derivatives have been synthesized and evaluated for their serotonin-3 (5HT3) receptor antagonistic activities, highlighting the importance of structural modifications for biological activity (Kuroita et al., 1996).

Molecular Structure Analysis

Molecular structure analysis often involves conformational studies, including NMR and X-ray crystallography, to determine the geometry and electronic distribution that affect the compound's interaction with biological targets. The introduction of specific substituents and the adoption of certain conformations, such as the boat-chair conformation, have been shown to significantly influence receptor affinity and activity (Kuroita et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving these compounds often aim to introduce or modify functional groups that impact their pharmacological profile. For example, the synthesis of organotin(IV) derivatives demonstrates how structural changes can influence biological activities, including antibacterial, antifungal, and cytotoxic activities (Shaheen et al., 2018).

properties

IUPAC Name

4-methyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-19-7-9-20(10-8-19)17(21)18-13-14-6-11-22-16-5-3-2-4-15(16)12-14/h2-5,14H,6-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTXYLGNEUKBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NCC2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.